Isoform Selectivity: 23-Fold Discrimination vs. PD150606's Inverse Preference
Calpain-2-IN-1 demonstrates a 23.2-fold selectivity for calpain-2 (Ki = 7.8 nM) over calpain-1 (Ki = 181 nM) in purified enzyme assays. This contrasts sharply with PD150606, a widely used comparator, which exhibits the inverse selectivity profile: Ki = 370 nM for calpain-2 and 210 nM for calpain-1 (0.57-fold selectivity, favoring calpain-1) . This 40-fold difference in selectivity ratio (23.2 vs. 0.57) is decisive for experiments requiring calpain-2-specific inhibition without confounding calpain-1 suppression.
| Evidence Dimension | Calpain-2 vs. calpain-1 isoform selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki(calpain-1) = 181 nM; Ki(calpain-2) = 7.8 nM; Ratio = 23.2 |
| Comparator Or Baseline | PD150606: Ki(calpain-1) = 210 nM; Ki(calpain-2) = 370 nM; Ratio = 0.57 |
| Quantified Difference | Selectivity ratio differs by 40.7-fold (23.2 vs. 0.57); Absolute Ki difference for calpain-2: 7.8 nM vs. 370 nM (47.4-fold higher potency for target) |
| Conditions | Purified human calpain-1 and recombinant human calpain-2; enzyme inhibition assay |
Why This Matters
Procurement of Calpain-2-IN-1 over PD150606 is essential for studies where calpain-2-specific inhibition is required without concurrent calpain-1 suppression, which PD150606 would exacerbate due to its inverse selectivity.
